molecular formula C18H29ClN2O3 B2855624 tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride CAS No. 2453297-16-8

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2855624
CAS RN: 2453297-16-8
M. Wt: 356.89
InChI Key: YYTFROGXRPOCQX-INIZCTEOSA-N
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Description

The compound tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of similar compounds involves the use of lithium aluminium hydride in tetrahydrofuran at -40 - 20℃ . Another method involves heating a suspension of 1-fluoro-4-nitrobenzene, ®-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, and potassium carbonate in anhydrous DMF to 50°C under a nitrogen atmosphere .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of lithium aluminium hydride in tetrahydrofuran at -40 - 20℃ . Another method involves heating a suspension of 1-fluoro-4-nitrobenzene, ®-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, and potassium carbonate in anhydrous DMF to 50°C under a nitrogen atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 216.28 g/mol, a topological polar surface area of 61.8 Ų, and a hydrogen bond donor count of 2 . The compound is also highly soluble .

Scientific Research Applications

Drug Development

Piperazine derivatives have been found in various bioactive compounds. In particular, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue was used as spacer in pleuromutilin derivatives or as linker in piperazine based hydroxamic acids as histone acylase (HDAC) inhibitors .

Safety and Hazards

The safety and hazards of similar compounds include hazard statements H302-H315-H319-H332-H335 . The signal word is “Warning” and the precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H/t16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHYWYUKBAVIBG-NTISSMGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

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